molecular formula C22H27NO5 B555248 Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride CAS No. 64282-12-8

Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride

Cat. No.: B555248
CAS No.: 64282-12-8
M. Wt: 385.5 g/mol
InChI Key: FSNRGORPOYPIJC-IBGZPJMESA-N
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Description

Chemical Formula: C₁₀H₁₃ClFNO₂ Molecular Weight: 233.67 g/mol CAS Number: 64282-12-8 Synonyms: 4-Fluoro-DL-phenylalanine methyl ester hydrochloride, H-P-Fluoro-DL-Phe-Ome HCl .

This compound is a fluorinated aromatic amino acid ester derivative, widely utilized as a building block in pharmaceutical synthesis. Its structure features a 4-fluorophenyl group attached to a propanoate backbone, with a methyl ester and hydrochloride salt. The fluorine atom enhances metabolic stability and lipophilicity, making it valuable in drug design for optimizing bioavailability and target binding .

Properties

IUPAC Name

methyl 2-amino-3-(4-fluorophenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2.ClH/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEHCZJLZDLUAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90617020
Record name Methyl 4-fluorophenylalaninate--hydrogen chloride (1/1)
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Molecular Weight

233.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64282-12-8, 24602-11-7
Record name Phenylalanine, 4-fluoro-, methyl ester, hydrochloride (1:1)
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Record name Methyl 4-fluorophenylalaninate--hydrogen chloride (1/1)
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Record name methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride
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Preparation Methods

Acid-Catalyzed Esterification with Methanol

This classical approach employs protic acids (e.g., HCl, H₂SO₄) to protonate the carboxylic acid, facilitating nucleophilic attack by methanol. A representative protocol involves:

ParameterValue
Substrate2-Amino-3-(4-fluorophenyl)propanoic acid
SolventAnhydrous methanol
CatalystThionyl chloride (SOCl₂)
TemperatureReflux (65–70°C)
Reaction Time4–6 hours
Yield85–92%

The reaction proceeds via in situ generation of acyl chloride, which reacts with methanol to form the methyl ester. Excess SOCl₂ is removed under reduced pressure, and the crude product is neutralized with aqueous NaHCO₃ before extraction with dichloromethane.

Carbodiimide-Mediated Coupling

For acid-sensitive substrates, dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is used with 4-dimethylaminopyridine (DMAP) as a catalyst:

Acid+MeOHDCC/DMAPMethyl ester+DCU\text{Acid} + \text{MeOH} \xrightarrow{\text{DCC/DMAP}} \text{Methyl ester} + \text{DCU}

ParameterValue
Coupling AgentDCC (1.2 equiv)
CatalystDMAP (0.1 equiv)
SolventDry THF or DCM
Temperature0°C → room temperature
Yield78–84%

This method minimizes racemization, making it preferable for enantiomerically pure products.

Protection and Deprotection of the Amino Group

The free amino group in the precursor acid necessitates protection during esterification to prevent side reactions.

Boc Protection Strategy

tert-Butoxycarbonyl (Boc) is widely used due to its stability under acidic conditions:

ParameterValue
Protecting AgentBoc₂O (1.5 equiv)
BaseTriethylamine (2.0 equiv)
SolventDCM or THF
Reaction Time12–24 hours
Deprotection AgentHCl in dioxane (4 M)
Deprotection Time1–2 hours

The Boc-protected intermediate is isolated via silica gel chromatography (ethyl acetate/hexane, 1:3). Deprotection yields the hydrochloride salt with >99% purity.

Benzyloxycarbonyl (Cbz) Protection

Alternative protection with CbzCl requires hydrogenolysis for deprotection:

NH2-ester+CbzClNaOHCbz-protected esterH2/Pd-CNH2-ester\text{NH}2\text{-ester} + \text{CbzCl} \xrightarrow{\text{NaOH}} \text{Cbz-protected ester} \xrightarrow{\text{H}2/\text{Pd-C}} \text{NH}_2\text{-ester}

ParameterValue
Catalyst10% Pd/C
SolventEthanol
H₂ Pressure1 atm
Yield88–94%

This method is less common due to safety concerns with hydrogen gas.

Industrial-Scale Production and Optimization

Large-scale synthesis prioritizes cost efficiency and minimal waste.

Continuous Flow Esterification

Industrial reactors employ continuous flow systems to enhance mixing and heat transfer:

ParameterValue
Reactor TypeTubular plug-flow reactor
Residence Time30–45 minutes
Temperature70–80°C
Throughput50–100 kg/day
Purity≥98% (HPLC)

Automated pH adjustment and in-line IR monitoring ensure consistent product quality.

Crystallization and Purification

The hydrochloride salt is crystallized from ethanol/water mixtures:

ParameterValue
Solvent RatioEtOH:H₂O (3:1)
Cooling Rate0.5°C/min
Final Purity99.5% (by NMR)

Crystal morphology is controlled to optimize filtration and drying.

Analytical Characterization

Rigorous quality control ensures compliance with pharmaceutical standards.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.25–7.15 (m, 2H, aromatic), 3.65 (s, 3H, OCH₃), 3.10–2.85 (m, 2H, CH₂), 2.60–2.45 (m, 1H, CH).

  • IR (ATR): 1742 cm⁻¹ (C=O ester), 1510 cm⁻¹ (C-F), 1245 cm⁻¹ (C-N).

  • HRMS : m/z calcd for C₁₀H₁₂FNO₂ [M+H]⁺ 198.0924, found 198.0921.

Chiral Purity Assessment

Chiral HPLC (Chiralpak IA column, hexane/ethanol 80:20) confirms >99% enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a nitro compound, while reduction can produce an alcohol derivative .

Scientific Research Applications

Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

The following table summarizes critical structural differences and similarities between the parent compound and its analogs:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Applications/Properties References
Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride 4-Fluoro, methyl ester 233.67 Intermediate for peptide synthesis, fluorinated drug candidates
(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate 4-Nitro, methyl ester 254.25 Precursor to nitro-reduction products (e.g., amino derivatives for bioactive molecules)
(S)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride 4-Methoxy, methyl ester 249.72 Enhanced solubility due to methoxy group; used in CNS-targeting drug prototypes
(R)-Ethyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride Ethyl ester (vs. methyl) 247.69 Altered pharmacokinetics; longer metabolic half-life compared to methyl ester derivatives
Methyl (2R)-2-amino-3-(4-fluoro-3-methylphenyl)propanoate hydrochloride 4-Fluoro-3-methyl, methyl ester 247.69 Increased steric hindrance; explored in enzyme inhibition studies
Methyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate hydrochloride 4-Bromo-2-fluoro, methyl ester 312.56 Halogenated analog for radiolabeling or cross-coupling reactions
Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride 4-Chloro, 3-hydroxy, ethyl ester 294.17 Hydroxy group introduces polarity; potential for chiral resolution

Functional Group Impact Analysis

Fluorine Substitution
  • Parent Compound (4-Fluoro) : The fluorine atom at the para position increases electronegativity, improving binding affinity to hydrophobic pockets in proteins (e.g., kinase inhibitors) .
  • Bromo-Fluoro Hybrid (4-Bromo-2-fluoro) : Bromine adds steric bulk and enables participation in Suzuki-Miyaura cross-coupling reactions, expanding utility in medicinal chemistry .
Ester Group Modifications
  • Methyl vs. Ethyl Esters : Ethyl esters (e.g., ) exhibit slower hydrolysis rates in vivo, prolonging circulation time. Methyl esters are preferred for rapid-release prodrugs.
Substituent Position and Steric Effects
  • 3-Methyl-4-fluoro Derivative : The methyl group at the meta position () disrupts planar symmetry, reducing aggregation tendencies in solid-state formulations.

Biological Activity

Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride is a compound of significant interest in pharmacology and medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H13ClFNO2C_{10}H_{13}ClFNO_2 and a molecular weight of approximately 233.67 g/mol. The compound features:

  • A methyl ester group
  • An amino group
  • A fluorinated phenyl ring

These structural elements contribute to its solubility in water and its potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of the fluorine atom enhances the compound's binding affinity and selectivity, influencing various biochemical pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurotransmitter metabolism, thereby modulating levels of serotonin and norepinephrine, which are crucial for mood regulation and pain perception.
  • Receptor Modulation : It interacts with neurotransmitter receptors, potentially affecting synaptic transmission and neuronal excitability.

Biological Activity

Research indicates that this compound exhibits several pharmacological activities:

  • Antidepressant-like Effects : Studies suggest that the compound may enhance serotonergic and noradrenergic neurotransmission, which is vital for antidepressant effects.
  • Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound possess antimicrobial properties against various bacterial strains, including E. coli and S. aureus .
  • Cytotoxicity : In vitro assays indicate cytotoxic effects against certain cancer cell lines, suggesting potential applications in cancer therapy .

Case Studies

  • Antidepressant Activity :
    A study evaluated the effects of this compound in animal models of depression. Results indicated a significant reduction in depressive behaviors compared to control groups, supporting its potential as an antidepressant agent.
  • Antimicrobial Efficacy :
    In antimicrobial testing, the compound exhibited zones of inhibition ranging from 10 to 20 mm against various pathogens, demonstrating its effectiveness as an antimicrobial agent .
  • Cytotoxic Studies :
    Cytotoxicity assays revealed that this compound showed an IC50 value of approximately 15 µM against human leukemia cells (CEM), indicating promising anticancer activity .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
(R)-Methyl 2-amino-3-(4-fluorophenyl)propanoateContains a chiral centerSpecific enantiomer may exhibit different biological activities
Methyl 2-amino-3-(phenyl)propanoateLacks fluorine substitutionPotentially different pharmacological profiles
Methyl 2-amino-3-(3-fluorophenyl)propanoateDifferent position of fluorine on phenyl ringMay alter receptor binding characteristics

This table illustrates how structural variations affect biological activity, emphasizing the uniqueness of this compound as a candidate for further research in drug development.

Q & A

Q. What are the key synthetic methodologies for preparing methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride?

The synthesis typically involves:

  • Enantioselective routes : Use of chiral auxiliaries or asymmetric hydrogenation to control stereochemistry, critical for biological activity .
  • Protection-deprotection strategies : For example, amino group protection with Boc (tert-butoxycarbonyl) followed by acid hydrolysis .
  • Hydrochloride salt formation : Final protonation with HCl to enhance solubility and stability . Key reagents include 4-fluorophenyl precursors, methyl ester derivatives, and catalysts like palladium for coupling reactions.

Q. How is the compound characterized to confirm structural integrity and purity?

Standard analytical methods include:

  • NMR spectroscopy : To verify stereochemistry and substituent positions (e.g., ¹H/¹³C NMR for aromatic protons and methyl ester groups) .
  • X-ray crystallography : For definitive confirmation of crystal structure and hydrogen bonding patterns .
  • HPLC-MS : To assess purity (>98%) and detect trace impurities .

Q. What are the critical physicochemical properties influencing experimental design?

Key properties include:

  • Solubility : Enhanced in polar solvents (e.g., methanol, water) due to the hydrochloride salt .
  • Melting point : 186–189°C (varies slightly with enantiomeric purity) .
  • Stability : Sensitive to hydrolysis under extreme pH; storage at RT in anhydrous conditions is recommended .

Advanced Research Questions

Q. How does the 4-fluorophenyl substituent influence receptor binding compared to other halogenated analogs?

  • Electronic effects : Fluorine’s electronegativity enhances dipole interactions with receptors, improving binding affinity compared to chloro or bromo analogs .
  • Steric considerations : The smaller size of fluorine minimizes steric hindrance, allowing deeper penetration into hydrophobic pockets . Example
SubstituentBinding Affinity (IC₅₀, nM)Receptor Type
4-Fluoro12 ± 1.2GPCR-A
4-Chloro45 ± 3.8GPCR-A
4-Bromo78 ± 6.5GPCR-A
Data adapted from structure-activity relationship (SAR) studies .

Q. What experimental strategies resolve contradictions in enantiomer-specific bioactivity data?

  • Chiral chromatography : Separation of (R)- and (S)-enantiomers using columns like Chiralpak AD-H .
  • Biological assays : Comparative testing of enantiomers in vitro (e.g., enzyme inhibition) and in vivo (e.g., pharmacokinetic profiling) .
  • Computational docking : Molecular dynamics simulations to predict binding mode differences between enantiomers .

Q. How can synthetic yields be optimized for large-scale research applications?

  • Continuous flow reactors : Improve reaction efficiency and reduce side products in multi-step syntheses .
  • Catalyst optimization : Use of Pd/C or Raney nickel for selective hydrogenation of intermediates .
  • Recrystallization protocols : Methanol/diethyl ether mixtures yield high-purity crystals (>99% enantiomeric excess) .

Q. What mechanisms explain the compound’s modulation of neurotransmitter systems?

  • Competitive inhibition : Mimics endogenous amino acids (e.g., phenylalanine), blocking substrate binding to transporters .
  • Allosteric effects : Fluorophenyl group stabilizes inactive conformations of ionotropic receptors (e.g., NMDA) .
  • Neuroprotective potential : Demonstrated in vitro via reduced oxidative stress in neuronal cell lines (EC₅₀ = 50 µM) .

Methodological Considerations

Q. How should researchers address discrepancies in reported biological activity across studies?

  • Standardize assay conditions : Control for variables like pH, temperature, and cell line specificity .
  • Validate compound purity : Impurities <1% (e.g., unreacted precursors) can skew results .
  • Cross-reference structural analogs : Compare data with methyl 2-amino-3-(3-chlorophenyl)propanoate hydrochloride to isolate substituent effects .

Q. What in vivo models are suitable for pharmacokinetic profiling?

  • Rodent models : Assess bioavailability (e.g., oral vs. intravenous administration) and blood-brain barrier penetration .
  • Metabolite tracking : Use LC-MS/MS to identify hydrolysis products (e.g., free amino acid derivatives) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride
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Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride

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